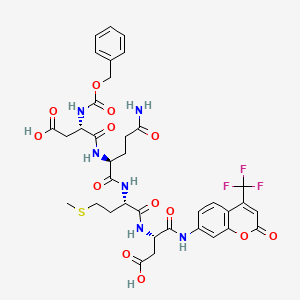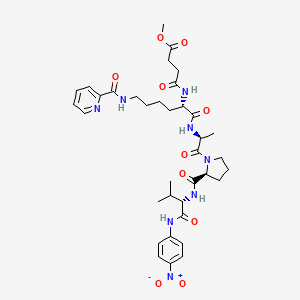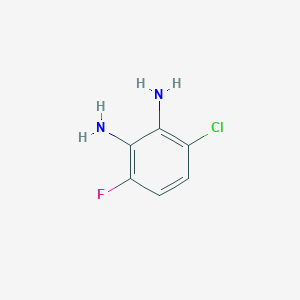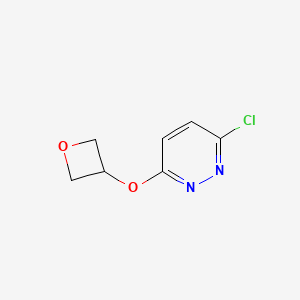
3-Chloro-6-(oxetan-3-yloxy)pyridazine
Overview
Description
3-Chloro-6-(oxetan-3-yloxy)pyridazine, also known as CPOX, is an organic compound with a wide range of applications in the scientific research field. CPOX is a heterocyclic compound with a chlorinated pyridazine ring structure, and has been studied for its potential in the synthesis of other compounds and its biological activity.
Scientific Research Applications
-
Biological Inorganic Chemistry
- Application : The compound is used in the synthesis of organometallic η6-arene ruthenium (II) complexes .
- Method : The ruthenium (II) complexes are synthesized with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine . These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .
- Results : The complexes interact moderately with calf thymus DNA (CT-DNA) and their binding constants are in the order of 10^4 M^−1 . Some of these complexes showed moderate activity against the MCF-7 breast cancer cells with IC50 values in the range of 59.2–39.9 .
-
Medicinal Chemistry and Optoelectronics
- Application : Pyridazine derivatives, including “3-Chloro-6-(oxetan-3-yloxy)pyridazine”, have potential applications in medicinal chemistry and optoelectronics .
- Method : The review focuses on the recent advances in [3 + n] cycloaddition reactions in the pyridazine series .
- Results : The stereochemistry and regiochemistry of the cycloaddition reactions are discussed. Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) are also reviewed .
-
Synthesis of New Oxetane Derivatives
- Application : The compound can be used in the synthesis of new oxetane derivatives .
- Method : The synthesis of oxetane derivatives focuses on advances in [3 + n] cycloaddition reactions .
- Results : The stereochemistry and regiochemistry of the cycloaddition reactions are discussed . These features make oxetanes attractive motifs for an ever-increasing range of applications in the chemical sciences .
-
Crystal Structure Analysis
- Application : The compound is used in the analysis of crystal structures .
- Method : The title compound, C7H5ClN4, is almost planar (r.m.s. deviation = 0.022 Å). The dihedral angle between the aromatic rings is 2.82 (5)° .
- Results : The packing results in polymeric chains extending along the a axis. In the crystal, molecules are connected to each other through intermolecular C—H N hydrogen bonds, resulting in R22(10) ring motifs .
-
Synthesis of Highly Functionalized Compounds
- Application : Pyridazine derivatives, including “3-Chloro-6-(oxetan-3-yloxy)pyridazine”, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Method : The synthesis of these derivatives focuses on advances in [3 + n] cycloaddition reactions .
- Results : These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .
-
Elaborating Pyridazine in Medicinal Chemistry and Optoelectronics
- Application : Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics .
- Method : This application focuses on the recent advances in [3 + n] cycloaddition reactions in the pyridazine series .
- Results : The stereochemistry and regiochemistry of the cycloaddition reactions are discussed. Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) are also reviewed .
properties
IUPAC Name |
3-chloro-6-(oxetan-3-yloxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-2-7(10-9-6)12-5-3-11-4-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUNCIDDSZANLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(oxetan-3-yloxy)pyridazine | |
CAS RN |
1601827-79-5 | |
| Record name | 3-chloro-6-(oxetan-3-yloxy)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



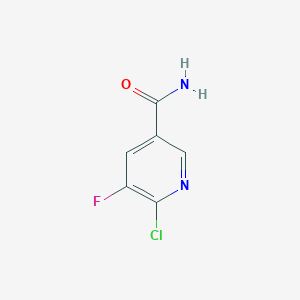

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)
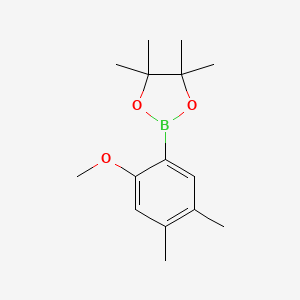
![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)

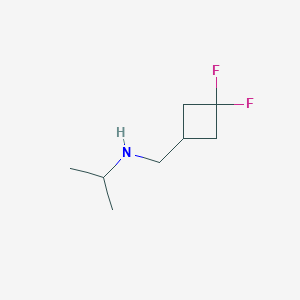
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)
![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)
